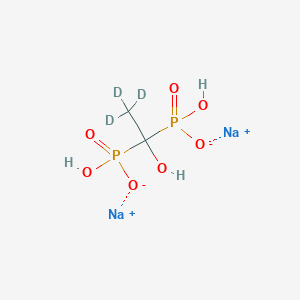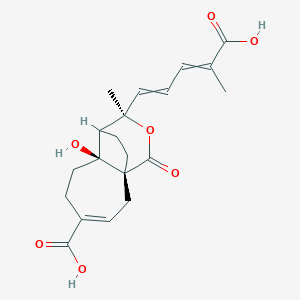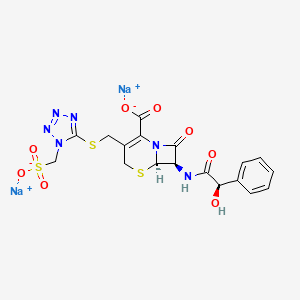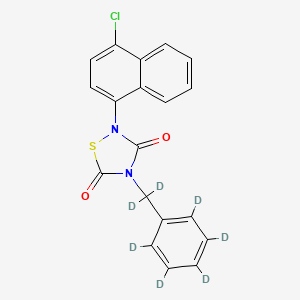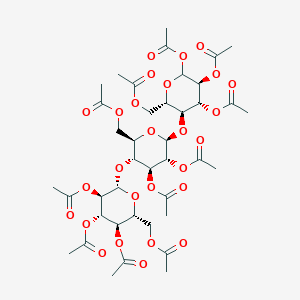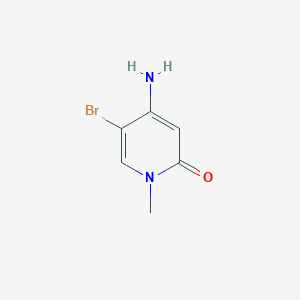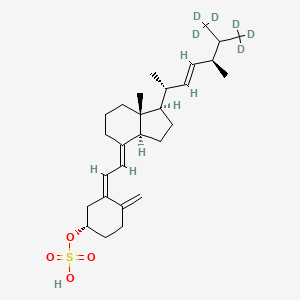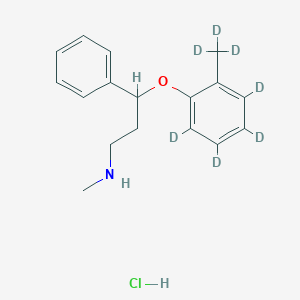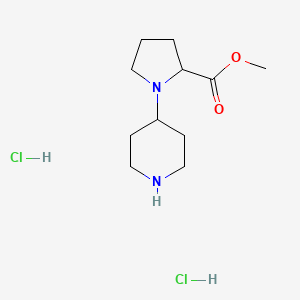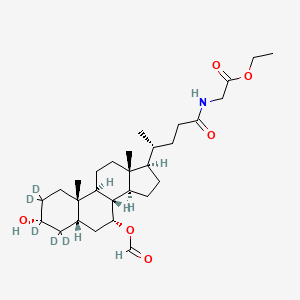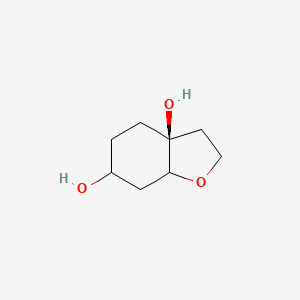
(+/-)-Cleroindicin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Cleroindicin E is a naturally occurring compound that belongs to the class of clerodane diterpenoids. These compounds are known for their diverse biological activities and are often isolated from various plant species. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Cleroindicin E typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes key steps such as cyclization, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions. For example, the use of Lewis acids in cyclization reactions and oxidizing agents like PCC (pyridinium chlorochromate) in oxidation steps are common.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or total synthesis in a laboratory setting. The extraction process includes solvent extraction, chromatography, and crystallization to isolate the pure compound. In contrast, total synthesis involves the step-by-step construction of the molecule using commercially available starting materials and reagents.
化学反応の分析
Types of Reactions
(+/-)-Cleroindicin E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(+/-)-Cleroindicin E has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (+/-)-Cleroindicin E involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied.
類似化合物との比較
(+/-)-Cleroindicin E can be compared with other clerodane diterpenoids, such as:
- Clerodin
- Clerodermic acid
- Clerodane
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
(3aS)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol |
InChI |
InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6?,7?,8-/m0/s1 |
InChIキー |
BMCMOTVWVYIGFM-RRQHEKLDSA-N |
異性体SMILES |
C1C[C@@]2(CCOC2CC1O)O |
正規SMILES |
C1CC2(CCOC2CC1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


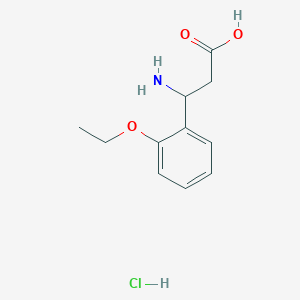
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
